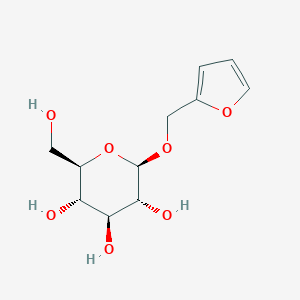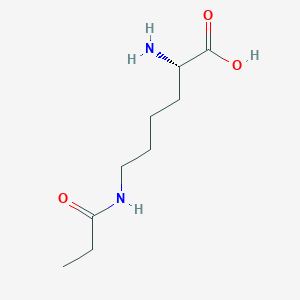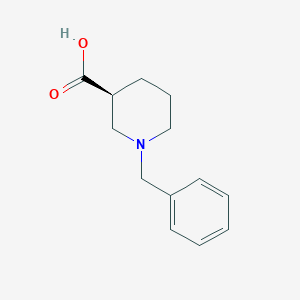
(3s)-1-Benzylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3s)-1-Benzylpiperidine-3-carboxylic acid, also known as BOC-3-Pip, is a chemical compound that is widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Mecanismo De Acción
The mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid is not fully understood. However, it is known to act as a protease inhibitor by blocking the activity of enzymes that are involved in the replication of viruses. (3s)-1-Benzylpiperidine-3-carboxylic acid is also known to inhibit the activity of enzymes that are involved in the degradation of proteins, which can lead to the accumulation of misfolded proteins and cell death.
Efectos Bioquímicos Y Fisiológicos
(3s)-1-Benzylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is involved in the replication of the virus. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of proteins. This can lead to the accumulation of misfolded proteins and cell death. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3s)-1-Benzylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and yield. (3s)-1-Benzylpiperidine-3-carboxylic acid is also stable under different conditions and can be stored for long periods. However, (3s)-1-Benzylpiperidine-3-carboxylic acid has some limitations for lab experiments. It is toxic and requires careful handling. (3s)-1-Benzylpiperidine-3-carboxylic acid is also expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in scientific research. One direction is the synthesis of new protease inhibitors using (3s)-1-Benzylpiperidine-3-carboxylic acid as a building block. Another direction is the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in the synthesis of peptide-based drugs for the treatment of cancer and other diseases. (3s)-1-Benzylpiperidine-3-carboxylic acid can also be used in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid and its potential applications in scientific research.
Métodos De Síntesis
(3s)-1-Benzylpiperidine-3-carboxylic acid can be synthesized using different methods, including the reaction of benzylamine with 3-piperidone followed by the protection of the amine group using BOC anhydride. Another synthesis method involves the reaction of 3-piperidone with benzyl chloroformate followed by the deprotection of the BOC group using trifluoroacetic acid. These methods result in the formation of (3s)-1-Benzylpiperidine-3-carboxylic acid with high purity and yield.
Aplicaciones Científicas De Investigación
(3s)-1-Benzylpiperidine-3-carboxylic acid is widely used in scientific research as a building block for the synthesis of various biologically active molecules. It is commonly used in the synthesis of protease inhibitors, which are used in the treatment of HIV and other viral infections. (3s)-1-Benzylpiperidine-3-carboxylic acid is also used in the synthesis of peptide-based drugs, which are used in the treatment of cancer, diabetes, and other diseases.
Propiedades
Número CAS |
1222710-49-7 |
|---|---|
Nombre del producto |
(3s)-1-Benzylpiperidine-3-carboxylic acid |
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(3S)-1-benzylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
Clave InChI |
HGCSHWVOIUCAJN-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)C(=O)O |
SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O |
Sinónimos |
(3S)-1-(Phenylmethyl)-3-piperidinecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




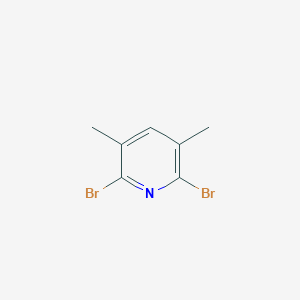

![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
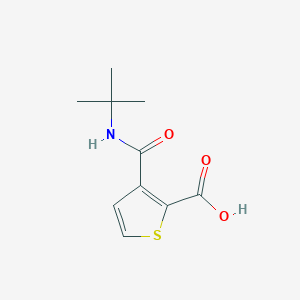
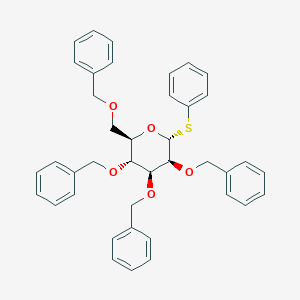
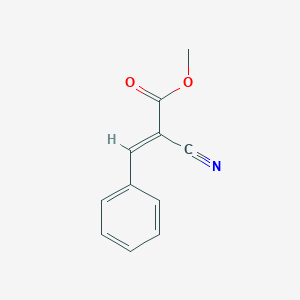
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)

